molecular formula C11H16N2S B11813926 6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione

6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione

Cat. No.: B11813926
M. Wt: 208.33 g/mol
InChI Key: IFRIRUFZJQLFDR-UHFFFAOYSA-N
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Description

6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a piperidinyl group at the 5-position The thione group is located at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions. For example, 2-chloropyridine can react with piperidine under basic conditions to form the desired product.

    Thione Formation: The thione group can be introduced by treating the pyridine derivative with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or further to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidinyl group.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidinyl group can enhance binding affinity to these targets, while the thione group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Similar in structure but lacks the piperidinyl and thione groups.

    5-Ethyl-2-Methylpyridine: Similar pyridine ring structure but different substituents.

    Pyridine-2-Aldehyde: Contains an aldehyde group instead of the thione group.

Uniqueness

6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as drug design and material science.

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

6-methyl-5-piperidin-2-yl-1H-pyridine-2-thione

InChI

InChI=1S/C11H16N2S/c1-8-9(5-6-11(14)13-8)10-4-2-3-7-12-10/h5-6,10,12H,2-4,7H2,1H3,(H,13,14)

InChI Key

IFRIRUFZJQLFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=S)N1)C2CCCCN2

Origin of Product

United States

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